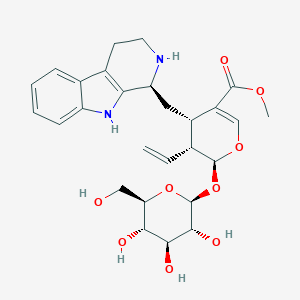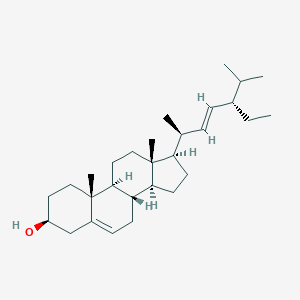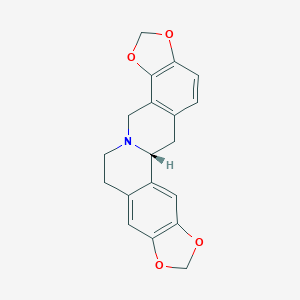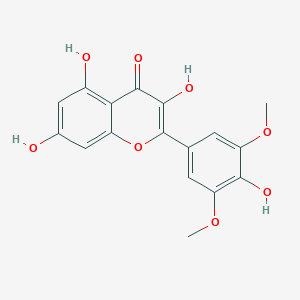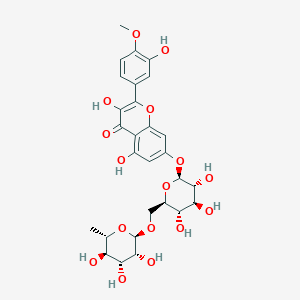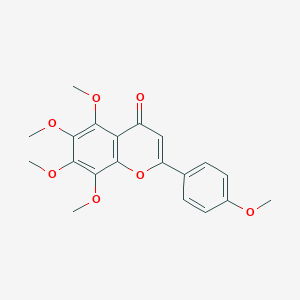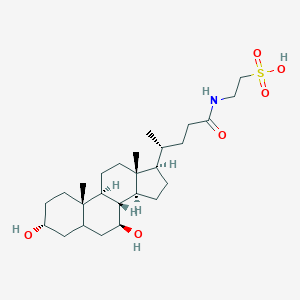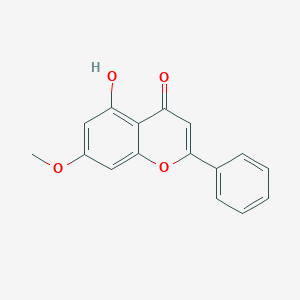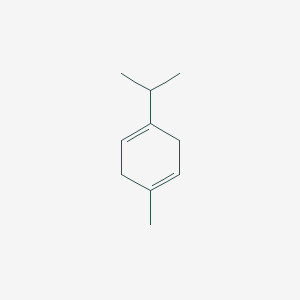![molecular formula C36H28O16 B192531 [(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate CAS No. 28543-07-9](/img/structure/B192531.png)
[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theaflavin-3-gallate, also known as TF2B, belongs to the class of organic compounds known as flavan-3-ols. These are flavans that bear and hydroxyl group at position 3 (B ring), but not at position 4. Theaflavin-3-gallate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, theaflavin-3-gallate is primarily located in the membrane (predicted from logP).
Applications De Recherche Scientifique
Antiviral Research
This compound has shown potential to inhibit multiple targets of SARS-CoV-2 , suggesting its application in antiviral research. It could be particularly useful for developing treatments for COVID-19 by targeting key proteins such as ACE2 and Mpro.
Nutraceutical Applications
Flavonoids are increasingly being recognized for their roles as nutraceuticals . This compound could be explored for its health benefits when included in dietary supplements.
Pharmaceutical Development
Due to their anti-inflammatory and anti-carcinogenic properties , flavonoids like this compound are valuable in pharmaceutical development for creating new medications.
Plant Signaling Molecules
Flavonoids serve as signal molecules within plants and between plants and other organisms . This compound could be significant in agricultural research to enhance plant growth or resistance.
Antioxidative Properties
Flavonoids can reduce free radicals and protect against oxidative stress . This compound’s antioxidative properties make it a candidate for research into diseases caused by oxidative stress.
Hepatoprotective Effects
The hepatoprotective activities associated with flavonoids suggest that this compound could be used in liver protection studies .
Cardiovascular Protection
With cardio-protective effects noted in flavonoids , this compound may have applications in cardiovascular disease research.
Anti-inflammatory and Anticancer Activities
The anti-inflammatory and anticancer activities of flavonoids are well-documented . This compound could be part of oncology studies focusing on natural compounds as potential cancer treatments.
Propriétés
Numéro CAS |
28543-07-9 |
|---|---|
Nom du produit |
[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
Formule moléculaire |
C36H28O16 |
Poids moléculaire |
716.6 g/mol |
Nom IUPAC |
[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C36H28O16/c37-15-6-20(39)17-10-25(44)34(50-26(17)8-15)13-1-12-2-19(30(45)33(48)29(12)32(47)24(43)3-13)35-28(11-18-21(40)7-16(38)9-27(18)51-35)52-36(49)14-4-22(41)31(46)23(42)5-14/h1-9,25,28,34-35,37-42,44-46,48H,10-11H2,(H,43,47)/t25-,28-,34-,35-/m1/s1 |
Clé InChI |
AATSUYYYTHJRJO-RZYARBFNSA-N |
SMILES isomérique |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C=C(C(=C4O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O |
SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C=C(C(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O |
SMILES canonique |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C=C(C(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




